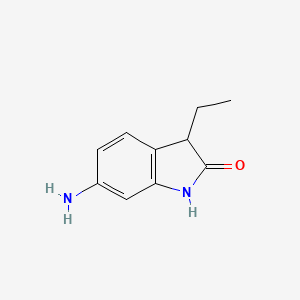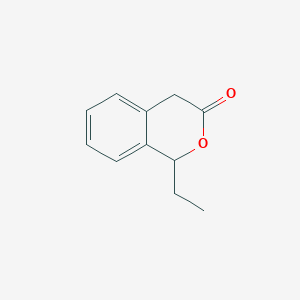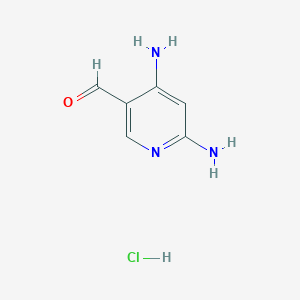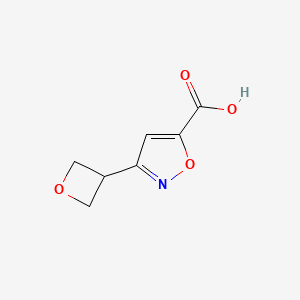![molecular formula C9H16N2O B11914871 3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
3-Methyl-1,3-diazaspiro[4.5]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Méthyl-1,3-diazaspiro[4.5]décan-4-one est un composé hétérocyclique présentant une structure spiro, qui est un arrangement unique où deux cycles partagent un seul atome
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Méthyl-1,3-diazaspiro[4.5]décan-4-one implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la cyclisation d'une diamine appropriée avec une cétone ou un aldéhyde. Les conditions de réaction comprennent souvent l'utilisation d'un solvant tel que l'éthanol ou le méthanol et peuvent nécessiter un catalyseur pour faciliter le processus de cyclisation .
Méthodes de production industrielle
Dans un environnement industriel, la production de 3-Méthyl-1,3-diazaspiro[4.5]décan-4-one peut être mise à l'échelle en optimisant les conditions de réaction pour garantir un rendement et une pureté élevés. Cela peut impliquer des réacteurs à écoulement continu et des systèmes automatisés pour maintenir un contrôle précis de la température, de la pression et du temps de réaction .
Analyse Des Réactions Chimiques
Types de réactions
La 3-Méthyl-1,3-diazaspiro[4.5]décan-4-one subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction: Cette réaction peut éliminer les groupes contenant de l'oxygène ou ajouter des atomes d'hydrogène.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
La 3-Méthyl-1,3-diazaspiro[4.5]décan-4-one a un large éventail d'applications dans la recherche scientifique:
Chimie: Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Elle est étudiée pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et antivirales.
Médecine: Elle est étudiée pour ses effets thérapeutiques potentiels, tels que les activités anticancéreuses et anti-inflammatoires.
Industrie: Elle est utilisée dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques
Mécanisme d'action
Le mécanisme par lequel la 3-Méthyl-1,3-diazaspiro[4.5]décan-4-one exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
3-Methyl-1,3-diazaspiro[4.5]decan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism by which 3-Methyl-1,3-diazaspiro[4.5]decan-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 3-méthyl-1-oxa-3,8-diazaspiro[4.5]décan-2-one
- Chlorhydrate de 3-méthyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Chlorhydrate de 3-méthoxy-1-oxa-8-azaspiro[4.5]décane
Unicité
La 3-Méthyl-1,3-diazaspiro[4.5]décan-4-one est unique en raison de sa structure spiro spécifique et de la présence d'atomes d'azote et d'oxygène dans le système cyclique. Cet arrangement unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
3-methyl-1,3-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H16N2O/c1-11-7-10-9(8(11)12)5-3-2-4-6-9/h10H,2-7H2,1H3 |
Clé InChI |
SPVMMYPVYNCUBN-UHFFFAOYSA-N |
SMILES canonique |
CN1CNC2(C1=O)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)






![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
